

# A Researcher's Guide to Interpreting the $^1\text{H}$ NMR Spectrum of Substituted Pyrroles

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## Compound of Interest

Compound Name: ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1582547

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For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive comparison of the  $^1\text{H}$  NMR spectral features of substituted pyrroles, supported by experimental data and detailed protocols, to aid in the accurate interpretation of spectral data.

The pyrrole scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties. This guide will delve into the characteristic chemical shifts of unsubstituted pyrrole and explore how these are modulated by the electronic effects of different substituent groups at various positions on the ring.

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